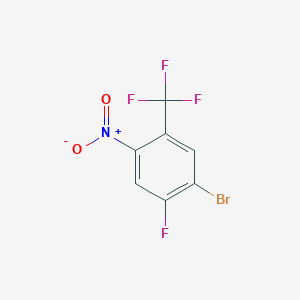
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1121586-27-3. It has a molecular weight of 288 and its linear formula is C7H2BrF4NO2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C7H2BrF4NO2 . It contains a benzene ring substituted with bromo, fluoro, nitro, and trifluoromethyl groups .Chemical Reactions Analysis
While specific reactions involving this compound are not available, compounds with similar structures are known to undergo reactions such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. The molecular weight is 288 .Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material for organometallic synthesis. It is prepared from 1,3-bis(fluoromethyl)benzene and used to generate synthetically useful reactions through intermediates like phenylmagnesium, -lithium, and -copper. These intermediates facilitate various chemical transformations, highlighting the compound's utility in creating complex organometallic structures for further applications in materials science and catalysis (Porwisiak & Schlosser, 1996).
Synthesis of Fluorinated Compounds
The compound also plays a role in the synthesis of fluorinated organic molecules, which are essential in material science, pharmaceuticals, and agrochemicals. For instance, 2-aryl-3-fluoro-5-silylthiophenes were prepared in good yields from a related precursor, demonstrating the importance of halogenated benzene derivatives in facilitating nucleophilic aromatic substitution reactions. These reactions are crucial for introducing fluorine atoms into aromatic rings, enhancing the molecules' properties for various applications (Hirotaki & Hanamoto, 2013).
Vibrational Spectroscopy Studies
The vibrational spectroscopic analysis of trisubstituted benzenes, including derivatives similar to 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene, provides insight into the vibrational modes of such compounds. These studies are crucial for understanding molecular structures and interactions, which are fundamental in developing materials with specific physical and chemical properties (Reddy & Rao, 1994).
Coordination Chemistry and Metal Ion Sensing
Research into the coordination chemistry of fluorocarbons has led to the development of difluoro-m-cyclophane-based fluorocryptands that complex with group I and II metal ions. These complexes have applications in sensing, separation, and catalysis, demonstrating the utility of halogenated benzene derivatives in designing new ligands for metal ion recognition (Plenio, Hermann, & Diodone, 1997).
Luminescent Material Development
The synthesis and application of metal-organic frameworks (MOFs) using halogenated benzene derivatives have been explored for the detection of picric acid in aqueous media. These studies illustrate the potential of such compounds in the development of luminescent sensors for environmental monitoring and safety applications (Rachuri, Parmar, Bisht, & Suresh, 2016).
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
1-bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEHSQQQPODKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703899 | |
| Record name | 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1121586-27-3 | |
| Record name | 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121586-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




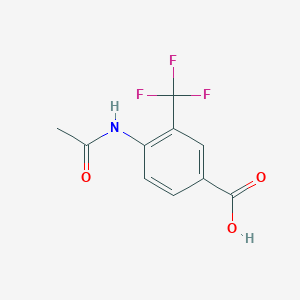
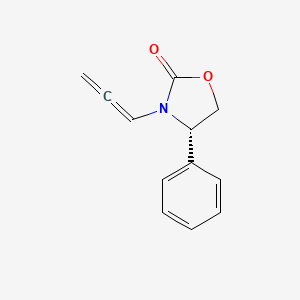

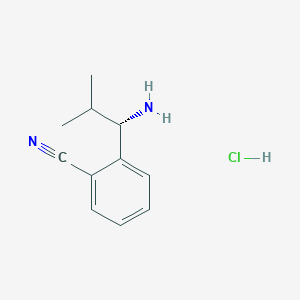
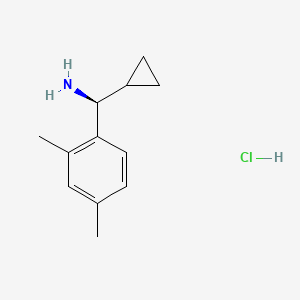
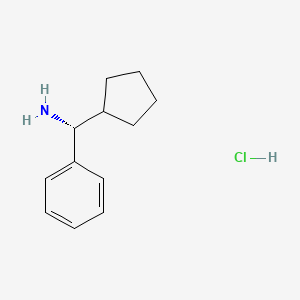
![5-Methoxy-2,3-dihydro-1H-benzo[DE]isoquinoline](/img/structure/B1505156.png)
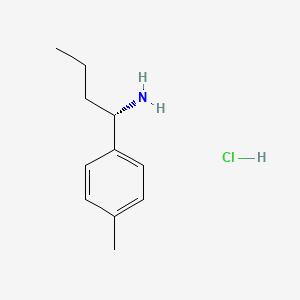
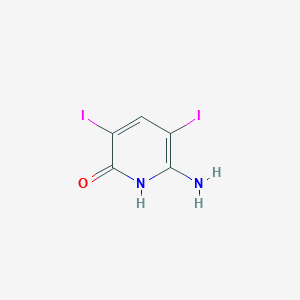
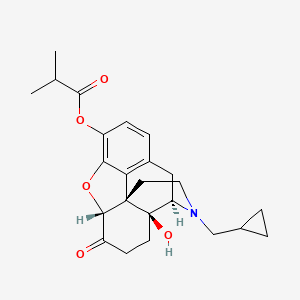
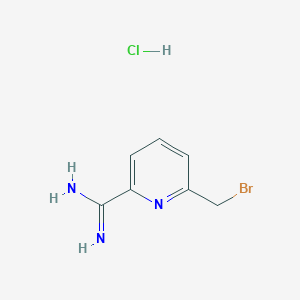
![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B1505164.png)
